molecular formula C13H13NO2 B15310767 O-(3-phenoxybenzyl)hydroxylamine

O-(3-phenoxybenzyl)hydroxylamine

Cat. No.: B15310767
M. Wt: 215.25 g/mol
InChI Key: WYLXETIVIDEKAY-UHFFFAOYSA-N
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Description

O-(3-Phenoxybenzyl)hydroxylamine is a hydroxylamine derivative featuring a benzyl group substituted with a phenoxy moiety at the 3-position of the aromatic ring. The compound’s structure combines the hydroxylamine (-NH2-OH) functional group with a lipophilic aromatic system, making it relevant in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

O-[(3-phenoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C13H13NO2/c14-15-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-9H,10,14H2

InChI Key

WYLXETIVIDEKAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3-phenoxyphenyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-alkylation of hydroxylamine with benzyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the reaction.

Industrial Production Methods

Industrial production methods for O-[(3-phenoxyphenyl)methyl]hydroxylamine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

O-[(3-phenoxyphenyl)methyl]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted hydroxylamines.

Scientific Research Applications

O-[(3-phenoxyphenyl)methyl]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitrones.

    Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving hydroxylamine derivatives.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-[(3-phenoxyphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Methoxy-Substituted Analogs

  • O-(2-Methoxybenzyl)hydroxylamine (4h) and O-(3-Methoxybenzyl)hydroxylamine (4i) differ in the position of the methoxy group.
    • Spectral Data :
  • 4h : ¹H-NMR (DMSO-d6) δ 7.26 (m, Ar-H), 4.56 (s, OCH2Ar), 3.76 (s, OCH3); MS-ESI m/z: 154 (M+H)+ .
  • 4i: ¹H-NMR (DMSO-d6) δ 7.33 (m, Ar-H), 5.00 (s, OCH2Ar), 3.77 (s, OCH3); MS-ESI m/z: 154 (M+H)+ . Impact: The methoxy group’s electron-donating nature enhances aromatic ring stability. Positional isomerism (2- vs.

Fluorinated Analogs

  • O-(3-Fluoro-benzyl)-hydroxylamine hydrochloride: Features a fluorine atom at the 3-position. Properties: Molecular formula C7H9ClFNO; m.p. 218–225°C; stored at room temperature .
  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride : A fluorinated derivative used extensively as a derivatizing agent for carbonyl compounds (e.g., methylglyoxal) in GC-MS analysis .
    • Synthesis : Synthesized via Gabriel methodology using N-hydroxyphthalimide and pentafluorobenzyl bromide .
    • Impact : Fluorine’s electron-withdrawing effects increase electrophilicity and stability, making this compound suitable for analytical applications.

Aromatic System Variations

Biphenyl and Polycyclic Analogs

Heterocyclic Analogs

Aliphatic and Allylic Derivatives

  • O-(3-Chloroallyl)hydroxylamine : Features a chloro-substituted allyl chain instead of an aromatic system.
    • Properties : Exists as (E)- and (Z)-isomers; used in synthesizing hydroxamic acids .
    • Impact : The allylic system introduces conformational flexibility and electrophilic sites, differing significantly from rigid aromatic analogs.

Key Data Tables

Table 1: Physical and Spectral Properties of Selected Hydroxylamine Derivatives

Compound Name Molecular Formula Molecular Weight ¹H-NMR Key Peaks (δ, ppm) MS-ESI (m/z) Melting Point (°C) Applications
O-(3-Phenoxybenzyl)hydroxylamine C13H13NO2 215.25 Not provided Not provided Not provided Intermediate, derivatization
O-(2-Methoxybenzyl)hydroxylamine (4h) C8H11NO2 153.18 7.26 (m), 4.56 (s), 3.76 (s) 154 (M+H)+ - Synthesis intermediate
O-(3-Fluoro-benzyl)-hydroxylamine HCl C7H9ClFNO 177.61 Not provided Not provided 218–225 Pharmaceutical research
O-(Pentafluorobenzyl)hydroxylamine HCl C7H4ClF5NO 263.56 Not provided Not provided Not provided GC-MS derivatization

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